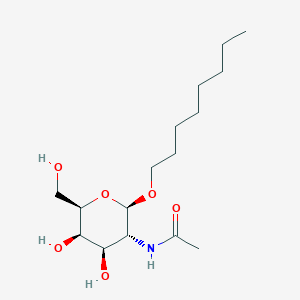

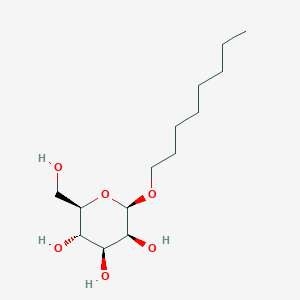

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

Übersicht

Beschreibung

Synthesis Analysis

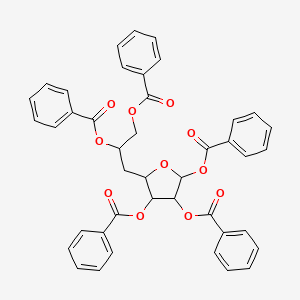

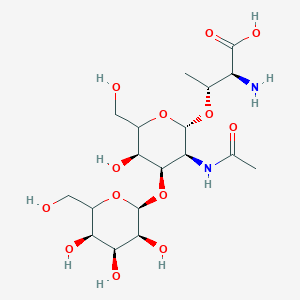

The synthesis of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside and its derivatives has been a subject of extensive study. Rabuka and Hindsgaul (2002) reported the chemical synthesis and characterization of the six regioisomeric monophosphates of octyl β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside, highlighting the use of high-resolution NMR spectroscopy for characterization (Rabuka & Hindsgaul, 2002). Another study by Miyai and Jeanloz (1972) focused on a model synthesis for preparing oligosaccharides containing the 2-acetamido-2-deoxy-D-galactopyranosyl group, demonstrating the versatility of this compound in synthesizing complex sugar derivatives (Miyai & Jeanloz, 1972).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's properties and reactivity. Boeyens, Rathbone, and Woolard (1978) synthesized and determined the crystal structure of a related compound, 7-acetamido-6,7,8-trideoxy-1,2:3,4-di-O-isopropylidene-α-d-glycero-d-galacto-octopyranose, using X-ray crystallography, providing insights into the spatial arrangement and conformation of such molecules (Boeyens, Rathbone, & Woolard, 1978).

Chemical Reactions and Properties

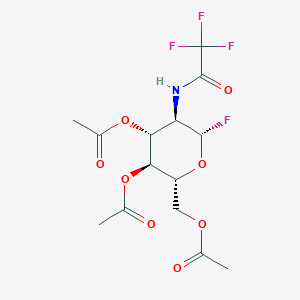

The compound's chemical reactions and properties are influenced by its functional groups and molecular structure. The study by Cai, Ling, and Bundle (2009) offers an example of the compound's versatility, detailing the synthesis of diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, showcasing the broad applicability of this compound in synthesizing a variety of structurally related molecules (Cai, Ling, & Bundle, 2009).

Physical Properties Analysis

The physical properties of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside, such as solubility, melting point, and crystalline structure, are fundamental for its application in various chemical processes. However, detailed studies focusing exclusively on the physical properties of this specific compound were not identified in the search, suggesting a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and functional group behavior, are essential for utilizing Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside in synthetic chemistry and biochemical applications. The thermal decomposition study by Chiku, Nishimoto, and Kitaoka (2010) on a related compound provides insight into the stability and reactivity of such molecules under neutral conditions, offering a glimpse into the compound's chemical behavior (Chiku, Nishimoto, & Kitaoka, 2010).

Wissenschaftliche Forschungsanwendungen

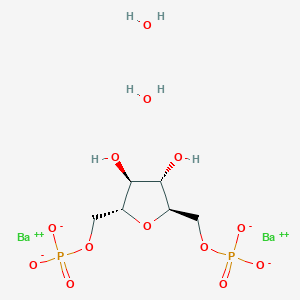

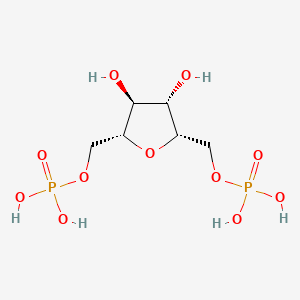

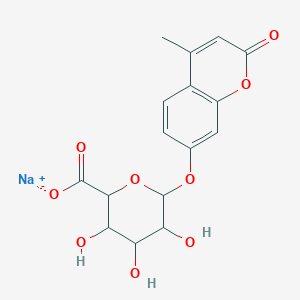

Chemical Synthesis and NMR Characterization One of the key applications of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is in chemical synthesis and nuclear magnetic resonance (NMR) characterization. The compound has been used to synthesize and characterize regioisomeric monophosphates of octyl β-d-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-d-glucopyranoside. These syntheses were characterized by high-resolution 1H, 13C, and 31P NMR spectroscopy, illustrating the compound's utility in detailed chemical analysis (Rabuka & Hindsgaul, 2002).

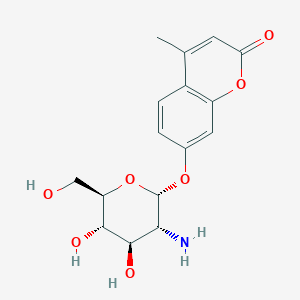

Role in Synthetic Mucin Fragments Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside has been integral in the synthesis of mucin fragments. These synthetic processes involve complex reactions and the formation of various derivatives, demonstrating the compound's versatility in creating biologically relevant molecules. Such synthetic strategies are pivotal for advancing biochemical research and understanding complex biological systems (Thomas, Abbas, & Matta, 1988).

Exploring Molecular Conformation and Dynamics The compound has been used to study the conformation of molecules like 2-Acetamido-3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-galactopyranosyl)-1,4,6-tri-O-acetyl-2-deoxy-α-d-galactopyranose. Such studies involve X-ray crystallography, NMR spectroscopy, and theoretical calculations, offering insights into molecular dynamics and structure (Luger, Vangehr, Bock, & Paulsen, 1983).

Antileishmanial Activity Significantly, Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside and its derivatives have shown promise in antileishmanial activity. This is particularly notable in studies involving Leishmania donovani, where the compound exhibited inhibitory effects on promastigote growth, indicating potential therapeutic applications (Suleman et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224145 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside | |

CAS RN |

383417-49-0 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)